molecular formula C16H21NO5 B8708947 Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester

Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester

Cat. No.: B8708947
M. Wt: 307.34 g/mol
InChI Key: AHXJAKSHPPOAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This compound is characterized by its unique structure, which includes an ethoxycarbonylacetyl group, a benzyl group, and a glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester typically involves the esterification of ethyl glycinate with ethoxycarbonylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, and advanced purification methods such as distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to form amides or different esters.

Major Products Formed

    Hydrolysis: Ethyl glycinate and ethoxycarbonylacetic acid.

    Reduction: Ethyl N-(hydroxyacetyl)-N-benzylglycinate.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butanoate: An ester with a fruity aroma, used in flavorings and fragrances.

    Ethyl butanoate: Another ester with a pleasant aroma, used in the food and beverage industry.

Uniqueness

Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

ethyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]-3-oxopropanoate

InChI

InChI=1S/C16H21NO5/c1-3-21-15(19)10-14(18)17(12-16(20)22-4-2)11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

AHXJAKSHPPOAQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)N(CC1=CC=CC=C1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of ethyl N-benzylglycinate (8 g) in tetrahydrofuran (4 ml) and diethyl ether (42 ml) was added simultaneously a solution of K2CO3 (5.72 g) in 20 ml of water and ethyl malonylchloride (6.54 g) in 20 ml diethyl ether. Following the addition the mixture was stirred at 0° for 1 hour then warmed to ambient temperature with stirring for 2 hours. The layers were separated with the organic phase washed once with brine. After drying (Na2SO4) and concentrating, there was obtained 12.5 g (98.8%) of the product as a viscous oil.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
5.72 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98.8%

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